4-Bromo-N,N-di-p-tolylaniline

Vue d'ensemble

Description

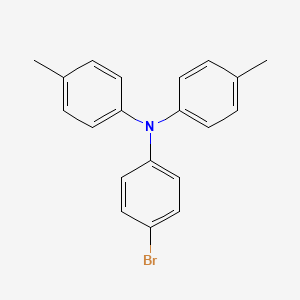

4-Bromo-N,N-di-p-tolylaniline is an organic compound with the molecular formula C20H18BrN and a molecular weight of 352.28 g/mol . It is a derivative of triphenylamine, where one of the phenyl groups is substituted with a bromine atom and two p-tolyl groups. This compound is known for its applications in various fields, including organic electronics and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-N,N-di-p-tolylaniline can be synthesized through several methods. One common approach involves the bromination of N,N-di-p-tolylaniline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-N,N-di-p-tolylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of various substituted anilines.

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced products.

Applications De Recherche Scientifique

Applications in Materials Science

1. Organic Electronics

4-Bromo-N,N-di-p-tolylaniline is utilized as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport enhances the efficiency of these devices. Research indicates that derivatives of triphenylamine exhibit favorable electrochemical properties, which are critical for improving device performance in solid-state dye-sensitized solar cells (ss-DSSCs) .

2. Conducting Polymers

The compound serves as a building block for synthesizing conducting polymers. Its structure allows for the formation of π-conjugated systems that are essential for developing materials with high electrical conductivity. Studies have shown that incorporating such compounds into polymer matrices can significantly enhance their electrical properties .

Applications in Medicinal Chemistry

1. Anticancer Agents

Research has highlighted the potential of biphenyl derivatives, including this compound, in developing anticancer therapies. The compound's structural features enable it to interact with biological targets effectively, leading to promising results in preclinical studies .

2. Diagnostic Probes

The compound has been explored as a fluorescent probe for bio-imaging applications. Its ability to selectively bind to specific ions or biomolecules makes it a valuable tool in detecting substances like cyanide anions in environmental samples . The low cytotoxicity observed in cellular studies further supports its use in biomedical imaging .

Case Study 1: Organic Photovoltaics

In a study investigating the use of triphenylamine derivatives as hole transport materials, researchers synthesized various compounds including this compound. The results demonstrated improved charge mobility and device efficiency when these materials were incorporated into OPV configurations, showcasing their potential for renewable energy applications .

Case Study 2: Fluorescent Probes

A recent investigation focused on the synthesis of a dicyanovinyl conjugated fluorescent probe utilizing this compound. This probe exhibited high selectivity and sensitivity for detecting cyanide ions, with a detection limit significantly below WHO safety levels for drinking water . This application underscores the compound's utility in environmental monitoring and safety.

Mécanisme D'action

The mechanism of action of 4-Bromo-N,N-di-p-tolylaniline in its applications, particularly in organic electronics, involves its ability to transport holes (positive charge carriers) efficiently. The presence of the bromine atom and p-tolyl groups enhances its electronic properties, making it suitable for use in devices like OLEDs and OPVs. The compound interacts with other materials in the device, facilitating charge transport and improving overall device performance .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Di-p-tolylaniline: Lacks the bromine atom, resulting in different electronic properties.

4-Bromo-N,N-diphenylaniline: Similar structure but with phenyl groups instead of p-tolyl groups.

N,N-Di-p-tolylbenzeneamine: Similar structure but with a different substitution pattern.

Uniqueness

4-Bromo-N,N-di-p-tolylaniline is unique due to the presence of both the bromine atom and p-tolyl groups, which confer specific electronic properties that are advantageous in organic electronics and materials science applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial purposes .

Activité Biologique

4-Bromo-N,N-di-p-tolylaniline (CAS Number: 58047-42-0) is an organic compound with significant applications in various fields, including organic electronics and medicinal chemistry. Its unique structural features, including the presence of a bromine atom and two p-tolyl groups, contribute to its biological activity and utility in research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C20H18BrN

- Molecular Weight : 352.28 g/mol

- Physical State : Solid at room temperature

This compound exhibits biological activity primarily through its role as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine substituent enhances its electronic properties, facilitating efficient charge transport. Additionally, the compound's ability to undergo various chemical reactions allows it to serve as a precursor in synthesizing other biologically active compounds.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance, it has been utilized in the synthesis of novel polymer nanoparticles that exhibit dual-modality imaging capabilities, which can enhance the targeting and treatment of cancer cells. The compound's interaction with cellular components has shown promise in inducing apoptosis in cancer cell lines.

Toxicity and Safety Profile

While this compound holds potential therapeutic benefits, it also poses certain risks. According to safety data sheets:

- Oral Toxicity : Classified as harmful if swallowed (H302).

- Dermal Toxicity : Causes skin irritation (H315).

- Inhalation Risks : Harmful if inhaled (H332) .

Study 1: Synthesis of Dual-Modality Polymer Nanoparticles

A recent study synthesized dual-modality polymer nanoparticles using this compound as a key component. The nanoparticles demonstrated significant fluorescence properties, enhancing their application in imaging and therapeutic contexts. The study highlighted the compound's role in improving the stability and efficacy of the nanoparticles .

Study 2: Charge Transport in OLEDs

Research has shown that this compound serves as an effective hole transport material in blue phosphorescent OLEDs. Its high triplet energy level (>2.78 eV) makes it suitable for hosting blue phosphorescent emitters, thereby improving device performance . The study emphasized how structural modifications influence the electronic properties and efficiency of OLEDs.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-Di-p-tolylaniline | Lacks bromine; lower electronic properties | Limited applications in electronics |

| 4-Bromo-N,N-diphenylaniline | Similar structure; different substituents | Varying electronic properties |

| N,N-Di-p-tolylbenzeneamine | Different substitution pattern | Potential for drug development |

Propriétés

IUPAC Name |

N-(4-bromophenyl)-4-methyl-N-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNJJMJHTXGFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456772 | |

| Record name | 4-Bromo-N,N-di-p-tolylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58047-42-0 | |

| Record name | 4-Bromo-N,N-di-p-tolylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-4',4''-dimethyltriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-Bromo-N,N-di-p-tolylaniline considered a promising material for blue PHOLEDs?

A: this compound serves as a key precursor in synthesizing host materials for blue PHOLEDs. Specifically, it is used to create 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) (44BBDT) []. This compound exhibits a high triplet energy level exceeding 2.78 eV [], which is crucial for efficiently hosting blue phosphorescent emitters.

Q2: How does the structure of 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) contribute to its effectiveness as a host material?

A: The structure of 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) incorporates a bicarbazole backbone, which likely contributes to its high triplet energy []. This backbone, along with the di-p-tolylaniline groups, influences the material's HOMO and LUMO energy levels, which were measured at -5.76 eV and -2.47 eV, respectively []. This specific energy level alignment facilitates efficient energy transfer to the blue phosphorescent emitter.

Q3: What evidence suggests 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) is successful in enhancing blue PHOLED performance?

A: When 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) was employed as the host material in a blue PHOLED device with a phenylimidazole-based blue triplet emitter, impressive results were observed. The device achieved a maximum external quantum efficiency of 17.8% and operated at a low driving voltage [], indicating the material's effectiveness in facilitating efficient light emission.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.